6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them valuable in the development of new therapeutic agents . The unique structure of this compound, featuring a cyclopropylethoxy group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a convenient two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow synthesis and automated reactors may be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine primarily involves the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways involved in disease progression, making it a potential therapeutic agent for conditions such as cancer and infectious diseases .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and kinase inhibition properties.
Imidazo[1,2-b]pyridazine: Similar to 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, these compounds are also studied for their kinase inhibition and therapeutic potential.
Uniqueness
This compound stands out due to its unique cyclopropylethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCZWAIFLZIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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